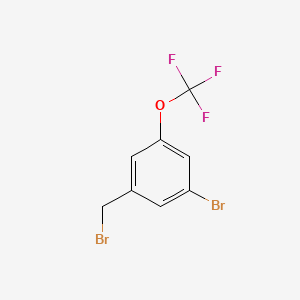

3-Bromo-5-(trifluoromethoxy)benzyl bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

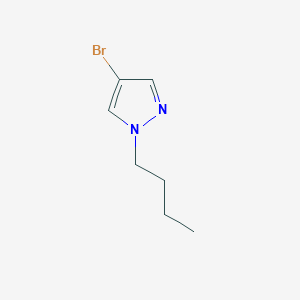

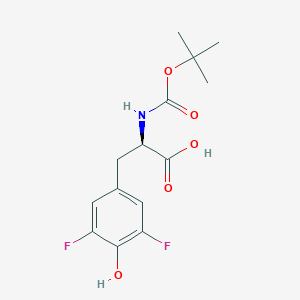

The compound "3-Bromo-5-(trifluoromethoxy)benzyl bromide" is a brominated benzyl bromide derivative with a trifluoromethoxy group attached to the aromatic ring. This structure suggests potential reactivity both in the aromatic ring due to the presence of the bromine substituents and in the benzyl position, which could be involved in various chemical transformations.

Synthesis Analysis

The synthesis of related brominated and trifluoromethylated aromatic compounds has been reported in the literature. For instance, the synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a compound with a trifluoromethyl group and a benzyl moiety, was achieved through a series of reactions starting from 2'-deoxy-5-iodouridine, involving benzylation, benzoylation, and coupling with trifluoromethylcopper . Although not the same compound, this synthesis route provides insight into the potential synthetic strategies that could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate), has been characterized by X-ray diffraction analysis, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . While this does not directly describe "3-Bromo-5-(trifluoromethoxy)benzyl bromide," it does provide a context for understanding how bromine and other substituents like trifluoromethoxy might influence the geometry of aromatic compounds.

Chemical Reactions Analysis

Benzyl bromides are known to undergo nucleophilic substitution reactions. For example, the nucleophilic trifluoromethylthiolation of benzyl bromides has been performed using (bpy)Cu(SCF3), yielding benzyl trifluoromethyl sulfides . This suggests that "3-Bromo-5-(trifluoromethoxy)benzyl bromide" could also participate in similar nucleophilic substitution reactions due to the presence of the benzyl bromide moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Bromo-5-(trifluoromethoxy)benzyl bromide" can be inferred from related compounds. Aryl bromides such as 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene exhibit rotational isomerism and have been converted to corresponding aryllithium compounds, indicating potential reactivity for further transformations . The presence of bromine and trifluoromethoxy groups in "3-Bromo-5-(trifluoromethoxy)benzyl bromide" would likely confer similar reactivity and physical properties, such as boiling and melting points, solubility, and stability, which are important for its handling and use in chemical synthesis.

科学研究应用

Application 1: Detection of Uracil in DNA

- Summary of the Application : 3-Bromo-5-(trifluoromethoxy)benzyl bromide has been used as a derivatization reagent in the detection of uracil in DNA .

- Methods of Application : The compound is used in Gas Chromatography and Negative Chemical Ionization Mass Spectrometry for the detection of uracil .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Application 2: Synthesis of Non-peptidic Neurokinin NK1 Receptor Antagonist

- Summary of the Application : This compound has been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Application 3: Synthesis of Electronically Deficient Atropisomeric Diphosphine Ligand

- Summary of the Application : It has been used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

安全和危害

3-Bromo-5-(trifluoromethoxy)benzyl bromide is classified as a dangerous compound. It has a GHS05 pictogram, and its hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P271, and P280, which advise against breathing dust/fume/gas/mist/vapors/spray, and recommend washing face, hands, and any exposed skin thoroughly after handling and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

1-bromo-3-(bromomethyl)-5-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3O/c9-4-5-1-6(10)3-7(2-5)14-8(11,12)13/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRNFJCHQHPVTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Br)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(trifluoromethoxy)benzyl bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1294186.png)

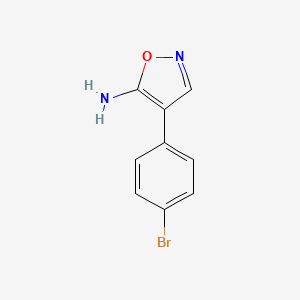

![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)

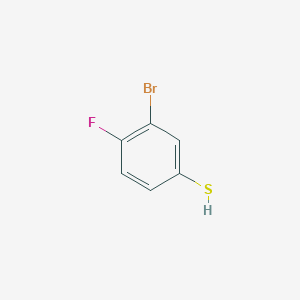

![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)